Z-D-Arg-Gly-Arg-pNA . 2 HCl
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLORYZHRLKBF-ZZYOSWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl2N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Overview of Z D Arg Gly Arg Pna · 2hcl in Protease Research
Role of Z-D-Arg-Gly-Arg-pNA · 2HCl as a Chromogenic Substrate in Enzymology
Z-D-Arg-Gly-Arg-pNA · 2HCl functions as a chromogenic substrate, a synthetic peptide that mimics the natural cleavage site of a specific protease. quadratech.co.uk The core of its utility lies in the Arg-Gly-Arg (RGR) peptide sequence, which is preferentially recognized and cleaved by the enzyme Factor Xa. dcchemicals.comcaymanchem.com The C-terminus of this peptide is linked to a chromophore, p-nitroaniline (pNA). dcchemicals.comcaymanchem.com
In its intact form, the substrate is colorless. However, when a protease with the appropriate specificity, such as Factor Xa, is present, it hydrolyzes the amide bond between the arginine residue and the p-nitroaniline molecule. dcchemicals.comcaymanchem.comtribioscience.com This enzymatic cleavage releases free p-nitroaniline, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. dcchemicals.comcaymanchem.comtribioscience.com The rate of color development is directly proportional to the enzymatic activity of the protease being assayed. quadratech.co.uk This principle allows researchers to determine the kinetics of the enzyme, including its activity and inhibition.
The specificity of Z-D-Arg-Gly-Arg-pNA · 2HCl makes it a valuable reagent in coagulation research and for testing the efficacy of anticoagulant drugs that target Factor Xa. tribioscience.com It has also been utilized in the characterization of other proteases, such as a novel alkaline protease from the polychaeta, Periserrula leucophryna, and in studying the properties of an extracellular proteinase from Aspergillus ochraceus that acts as an activator of protein C in blood plasma. caymanchem.commedchemexpress.commdpi.com
Historical Context and Development of Synthetic Peptide Substrates for Serine Proteases
The development of synthetic substrates for proteases marked a significant advancement in enzymology, moving away from less specific protein substrates. The journey began with the discovery and characterization of proteases like pepsin, trypsin, and chymotrypsin (B1334515) in the 19th and early 20th centuries. nih.gov Initially, studies on these enzymes relied on natural substrates like proteins, which presented challenges in standardization and kinetic analysis.
A major breakthrough came with the introduction of small synthetic substrates. The use of p-nitroanilide (pNA) as a chromogenic leaving group for measuring protease activity was a pivotal development. beilstein-journals.org This innovation allowed for direct and continuous monitoring of enzyme activity, a significant improvement over previous methods. nih.gov
The initial synthetic substrates were simple amino acid derivatives. Over time, researchers began to synthesize short peptides that more closely mimicked the natural cleavage sites of specific proteases, leading to the development of more selective and sensitive assays. quadratech.co.uk This evolution was driven by the need for specific tools to study the complex roles of proteases in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. quadratech.co.uk For instance, the development of chromogenic substrates was instrumental in investigating the mechanisms of the coagulation and fibrinolysis pathways and is now a standard in hemostasis assays. quadratech.co.uk
The synthesis of these peptide substrates, particularly those containing p-nitroanilide, presented chemical challenges due to the low nucleophilicity of the aromatic amino group of pNA. beilstein-journals.org Various synthetic strategies were developed to overcome these hurdles, leading to the wide availability of a diverse range of chromogenic substrates for different proteases. beilstein-journals.org
Structural Elucidation and Derivatization Strategies for p-Nitroanilide-based Substrates
The effectiveness of a p-nitroanilide-based substrate is intrinsically linked to its chemical structure. The peptide sequence dictates the substrate's specificity for a particular protease. For Z-D-Arg-Gly-Arg-pNA, the Arg-Gly-Arg sequence is the key determinant for its recognition by Factor Xa. dcchemicals.comcaymanchem.com The use of a D-amino acid (D-Arginine) at the P3 position (the third amino acid from the cleavage site) can influence the substrate's conformation and its interaction with the enzyme's active site.
The N-terminal protecting group, in this case, a benzyloxycarbonyl (Z) group, serves to prevent unwanted side reactions during synthesis and can also influence the substrate's solubility and interaction with the enzyme. biomol.com The dihydrochloride (B599025) salt form (· 2HCl) enhances the solubility of the peptide in aqueous buffers used for enzymatic assays. biomol.com
Derivatization strategies for p-nitroanilide-based substrates focus on several aspects:
Altering the Peptide Sequence: By systematically changing the amino acids in the peptide chain, researchers can develop substrates with enhanced selectivity for different proteases. For example, substrates like Bz-Ile-Glu-Gly-Arg-pNA and H-D-Val-Leu-Lys-pNA have been designed for Factor Xa and Plasmin, respectively. enzymeresearch.co.ukcaymanchem.com
Modifying the N-terminal Protecting Group: Different protecting groups can be used to alter the substrate's properties. For instance, some substrates utilize a tert-Butoxycarbonyl (Boc) group. researchgate.net
Introducing Fluorophores: In addition to chromophores like pNA, fluorophores such as 7-amino-4-methylcoumarin (B1665955) (AMC) can be attached to the peptide to create fluorogenic substrates, which offer even higher sensitivity in enzyme assays. beilstein-journals.org
The synthesis of these derivatives can be complex. One of the main challenges is the formation of the amide bond between the peptide and the poorly nucleophilic p-nitroaniline. beilstein-journals.org Various coupling methods have been developed to improve the efficiency of this reaction, including the in situ formation of selenocarboxylate intermediates. beilstein-journals.org These advancements in synthetic chemistry continue to expand the toolkit of researchers studying proteases, enabling the development of increasingly sophisticated and specific assays.
Table of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
| Z-D-Arg-Gly-Arg-pNA · 2HCl | S-2765 |
| p-Nitroaniline | pNA |
| Benzyloxycarbonyl | Z |
| tert-Butoxycarbonyl | Boc |
| 7-amino-4-methylcoumarin | AMC |
| Bz-Ile-Glu-Gly-Arg-pNA | |
| H-D-Val-Leu-Lys-pNA | |
| Pepsin | |
| Trypsin | |
| Chymotrypsin | |
| Factor Xa | |
| Plasmin | |
| Protein C | |
| Hydrochloric acid | HCl |
Interactive Data Table: Properties of Z-D-Arg-Gly-Arg-pNA · 2HCl
| Property | Value | Source |
| Molecular Formula | C28H39N11O7 · 2HCl | caymanchem.combiomol.com |
| Molecular Weight | 714.6 g/mol | caymanchem.combiomol.comnih.gov |
| CAS Number | 113711-77-6 | caymanchem.combiomol.com |
| Purity | ≥98% | caymanchem.combiomol.com |
| Appearance | Solid | biomol.com |
| Solubility | DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: partially soluble, PBS (pH 7.2): 0.5 mg/ml | caymanchem.combiomol.com |
| Lambda Max (λmax) | 315 nm | caymanchem.combiomol.com |
| Storage Temperature | -20°C | caymanchem.com |
Mechanistic Principles of Z D Arg Gly Arg Pna · 2hcl Hydrolysis and Chromogenic Reporting
Enzymatic Hydrolysis of the p-Nitroanilide Bond
The core of the assay lies in the enzymatic cleavage of a specific amide bond within the substrate molecule. Proteases, which are enzymes that catalyze the breakdown of proteins and peptides, recognize and bind to specific amino acid sequences. The substrate Z-D-Arg-Gly-Arg-pNA is designed to mimic a natural target sequence for certain proteases.
Specifically, enzymes like Factor Xa recognize the Arginine-Glycine-Arginine (RGR) sequence. caymanchem.comchemicalbook.com Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond linking the C-terminal arginine residue to a p-nitroaniline (pNA) group. caymanchem.comchemimpex.com This reaction releases the pNA molecule from the peptide chain. The process is a classic example of proteolysis, where a water molecule is used to break a peptide bond. unc.edu The enzyme itself remains unchanged after the reaction and is free to catalyze the hydrolysis of more substrate molecules. This catalytic action is what allows a small amount of enzyme to generate a large, measurable signal over time.
Detailed Reaction Mechanism and Transition State Characteristics
The hydrolysis of the peptide bond in Z-D-Arg-Gly-Arg-pNA by serine proteases like Factor Xa follows a well-established multi-step mechanism. This process involves the formation of a temporary covalent bond between the enzyme and the substrate.
The general mechanism for serine protease catalysis involves a "catalytic triad" of amino acid residues in the enzyme's active site, typically consisting of Aspartate (Asp), Histidine (His), and Serine (Ser). acs.org
Enzyme-Substrate Complex Formation: The substrate first binds non-covalently to the active site of the enzyme, forming the Michaelis complex. annualreviews.org
Nucleophilic Attack: The catalytic triad (B1167595) facilitates the activation of the Serine residue's hydroxyl group (-OH), making it a potent nucleophile. This activated Serine attacks the carbonyl carbon of the C-terminal Arginine in the substrate. annualreviews.orgnih.gov
Tetrahedral Intermediate Formation: This attack results in the formation of a short-lived, unstable tetrahedral intermediate, where a covalent bond is formed between the enzyme's serine and the substrate's carbonyl carbon. nih.govcaltech.edu The negative charge that develops on the carbonyl oxygen is stabilized by interactions within the enzyme's active site, known as the "oxyanion hole."
Intermediate Breakdown and pNA Release (Acylation): The tetrahedral intermediate then collapses. The Histidine residue of the catalytic triad acts as a general acid, donating a proton to the nitrogen atom of the p-nitroanilide leaving group. nih.gov This facilitates the cleavage of the Arg-pNA bond, releasing p-nitroaniline. This step results in the formation of an acyl-enzyme intermediate, where the remainder of the substrate (Z-D-Arg-Gly-Arg) is covalently attached to the Serine residue. For many p-nitroanilide substrates, the breakdown of the tetrahedral intermediate is the rate-limiting step of the reaction. nih.gov
Deacylation: A water molecule then enters the active site and is activated by the Histidine residue. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.
Enzyme Regeneration: This second intermediate collapses, releasing the peptide fragment and regenerating the free enzyme, which is then ready to begin another catalytic cycle.
Kinetic studies on the Factor Xa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA (also known as S-2765) have provided deeper insights. nih.gov Deuterium solvent isotope effect studies suggest that the rate-determining step involves not just one, but multiple processes, including the cleavage of the C-N bond and the departure of the pNA leaving group. nih.govnih.gov These studies also indicate the formation of two-proton bridges in the transition state, highlighting the complex and highly organized nature of enzymatic catalysis. nih.gov
Table 2: Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-Carbobenzoxy-D-Arginyl-Glycyl-Arginine p-Nitroanilide dihydrochloride (B599025) | Z-D-Arg-Gly-Arg-pNA · 2HCl, S-2765 |
| p-Nitroaniline | pNA |
| Arginine | Arg, R |
| Glycine | Gly, G |
| Aspartate | Asp, D |
| Histidine | His, H |
| Serine | Ser, S |
Enzymatic Specificity and Substrate Promiscuity of Z D Arg Gly Arg Pna · 2hcl
Factor Xa (FXa) as the Primary Enzymatic Target
Z-D-Arg-Gly-Arg-pNA · 2HCl, also known by the commercial name S-2765, is widely recognized and utilized as a specific chromogenic substrate for Factor Xa (FXa). biocat.comchemicalbook.comfishersci.comchemimpex.combiomol.comcaymanchem.comenzymeresearch.co.uk The Arg-Gly-Arg peptide sequence is preferentially recognized and cleaved by FXa, leading to the release of p-nitroanilide (pNA). chemicalbook.comcaymanchem.com This release can be quantified by measuring the absorbance at 405 nm, providing a direct measure of FXa activity. chemicalbook.comcaymanchem.com The compound's utility extends to various biochemical assays and is instrumental in drug development research targeting FXa. chemimpex.commdpi.com
Kinetic Parameters of FXa-Catalyzed Hydrolysis (e.g., Km, kcat)
Kinetic Parameters for the Hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl by Factor Xa
| Enzyme | Km (mM) | kcat (s⁻¹) | Source |
|---|---|---|---|
| Bovine Factor Xa | 0.11 | 195 | diapharma.com |
| Human Factor Xa | - | - | nih.gov |
Note: Specific Km and kcat values for human FXa were not explicitly provided in the referenced study, but the study did detail the elementary rate constants.
Comparison with Natural Prothrombin Substrate Cleavage by FXa
Factor Xa's primary physiological role is the activation of prothrombin to thrombin. scispace.com This process involves the cleavage of two specific peptide bonds in prothrombin. mdpi.com While Z-D-Arg-Gly-Arg-pNA · 2HCl serves as an effective mimic, the kinetics of its hydrolysis differ from the natural process. scispace.comnih.gov The activation of prothrombin by FXa is significantly accelerated by the presence of Factor Va (FVa) and a phospholipid surface, forming the prothrombinase complex. semanticscholar.org This complex enhances the catalytic efficiency of FXa by several orders of magnitude compared to FXa alone. semanticscholar.org
Kinetic studies reveal a significant difference in the Michaelis-Menten constant (Km) for prothrombin cleavage by bovine FXa in the presence of phospholipid and FVa, which is 0.04 x 10⁻³ mM, compared to 0.11 mM for the synthetic substrate S-2765. diapharma.com However, the catalytic rate constant (kcat) for prothrombin cleavage is 75 s⁻¹, which is lower than the 195 s⁻¹ observed for S-2765. diapharma.com These differences highlight that while Z-D-Arg-Gly-Arg-pNA · 2HCl is a useful tool for studying FXa activity in vitro, the physiological activation of prothrombin is a more complex and efficient process.
Cross-Reactivity and Selectivity Studies with Related Serine Proteases
While Z-D-Arg-Gly-Arg-pNA · 2HCl is a preferred substrate for FXa, its specificity is not absolute. Studies have investigated its cross-reactivity with other serine proteases involved in the coagulation and fibrinolytic systems.
Thrombin (Factor IIa)
Research indicates that Z-D-Arg-Gly-Arg-pNA · 2HCl is relatively insensitive to thrombin. nih.gov This selectivity is crucial for its use in specific FXa assays, as thrombin is the downstream product of FXa activation and its presence could otherwise interfere with measurements. One study found no evidence of thrombin inhibition by this substrate. nih.gov
Plasmin
Similarly, Z-D-Arg-Gly-Arg-pNA · 2HCl shows limited reactivity with plasmin, a key enzyme in the fibrinolytic system responsible for breaking down blood clots. nih.govnih.gov This lack of significant hydrolysis by plasmin further underscores its utility as a specific substrate for FXa in complex biological samples where multiple proteases may be present. researchgate.netku.ac.th
Plasma Kallikrein
Studies have also demonstrated that Z-D-Arg-Gly-Arg-pNA · 2HCl is not significantly hydrolyzed by plasma kallikrein. nih.gov Plasma kallikrein is another serine protease involved in the contact activation pathway of coagulation. The low cross-reactivity with this enzyme enhances the reliability of FXa activity measurements using this substrate. nih.gov
Cross-Reactivity of Z-D-Arg-Gly-Arg-pNA · 2HCl with Other Serine Proteases
| Enzyme | Reactivity | Source |
|---|---|---|
| Thrombin (Factor IIa) | Insensitive/No Inhibition | nih.govnih.gov |
| Plasmin | Low/Limited | nih.govnih.govresearchgate.netku.ac.th |
| Plasma Kallikrein | Low/No significant hydrolysis | nih.gov |
Advanced Kinetic Investigations of Z D Arg Gly Arg Pna · 2hcl Hydrolysis
Determination of Elementary Rate Constants for Multi-Step Enzymatic Reactions
The hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl by serine proteases like FXa is a multi-step process. A general three-step consecutive mechanism is often used to model these reactions, involving initial substrate binding (K₁), followed by acylation (k₂) and deacylation (k₃) steps. nih.govmdpi.com
Progress curve analysis, where the entire time course of the reaction is monitored, has been instrumental in dissecting these individual steps. By fitting the complete reaction progress data to the three-step model using specialized software like DYNAFIT, individual rate constants can be calculated with a high degree of precision. nih.govnih.gov
Table 1: Elementary Rate Constants for FXa-Catalyzed Hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl
| Parameter | Description | Significance |
| K₁ | Substrate binding constant | Reflects the initial affinity of the enzyme for the substrate. |
| k₂ | Acylation rate constant | Represents the rate of formation of the acyl-enzyme intermediate. |
| k₃ | Deacylation rate constant | Represents the rate of breakdown of the acyl-enzyme intermediate and product release. |
This table presents the key elementary rate constants involved in the multi-step enzymatic hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl.
Kinetic Solvent Isotope Effect (KSIE) Analysis of FXa-Z-D-Arg-Gly-Arg-pNA · 2HCl Interactions
Kinetic solvent isotope effect (KSIE) studies, where the reaction rate in heavy water (D₂O) is compared to that in normal water (H₂O), provide profound insights into the involvement of proton transfers in the rate-determining step of a reaction.
Interpretation of Inverse and Normal KSIE Values
The magnitude and direction of the KSIE value are diagnostic of the transition state structure. A normal KSIE (kH/kD > 1) indicates that a bond to a proton is being broken in the rate-determining step, as protons are transferred more readily than deuterons. Conversely, an inverse KSIE (kH/kD < 1) suggests that a proton is becoming more constrained or that a new bond to a proton is being formed in the transition state. This can also be indicative of significant solvent reorganization during the rate-limiting step. nih.gov
In the context of FXa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl, KSIE analysis has revealed the critical role of solvent rearrangement and proton bridging in catalysis. nih.gov
Elucidation of Rate-Determining Steps Under Varied Conditions
KSIE studies on the FXa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl have shown that the cleavage of the C-N bond and the departure of the p-nitroanilide (pNA) leaving group are likely part of the rate-determining process. nih.gov The observed KSIE values suggest a contribution from solvent rearrangement at the rate-determining transition state, especially when the enzyme is saturated with the substrate. nih.govmdpi.com This indicates that the restructuring of water molecules is a key event accompanying the chemical transformations at the active site.
Proton Inventory Studies for Mapping Active Site Proton Transfer Pathways
Proton inventory studies involve measuring the reaction rate in mixtures of H₂O and D₂O. The shape of the resulting plot of the rate constant versus the mole fraction of D₂O can reveal the number of protons that are "in flight" during the rate-determining step of the reaction.
Characterization of Transition State Fractionation Factors
The data from proton inventory studies are analyzed to determine transition state fractionation factors (φ). These factors quantify the change in the isotopic composition of a specific site as the reaction proceeds from the ground state to the transition state. nih.govnih.gov For the FXa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl, fractionation factors have been determined for the different elementary steps of the reaction. nih.gov For instance, a study reported fractionation factors of 0.70 ± 0.05 for the acylation step (k₂) and (0.32 ± 0.03)² for the deacylation step (k₃), indicating a significant dependence of these steps on the isotopic content of the solvent. nih.gov
Table 2: Transition State Fractionation Factors for FXa-Catalyzed Hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl
| Parameter | Value | Interpretation |
| φ for K₁ | 0.49 ± 0.03 | Indicates the isotopic effect on substrate binding. nih.gov |
| φ for k₂ | 0.70 ± 0.05 | Shows a moderate dependence of the acylation step on the solvent isotope. nih.gov |
| φ for k₃ | (0.32 ± 0.03)² | Reveals a strong dependence of the deacylation step on the solvent isotope, suggesting the involvement of two protons. nih.gov |
This interactive table summarizes the transition state fractionation factors determined from proton inventory studies of the FXa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl.
Identification of Catalytically Relevant Proton Bridges (e.g., Ser195, His57, Asp102)
Proton inventory studies on the FXa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl are consistent with a mechanism involving two-proton bridges at the transition state. nih.gov These bridges are formed between the key residues of the catalytic triad (B1167595): Serine-195, Histidine-57, and Aspartate-102. nih.govresearchgate.net Specifically, the data support the formation of proton bridges between the hydroxyl group of Ser¹⁹⁵ and the Nε2 of His⁵⁷, and between the Nδ1 of His⁵⁷ and a carboxylate oxygen of Asp¹⁰². nih.gov The transition state fractionation factors for these two proton bridges have been determined to be ϕ₁ = ϕ₂ = 0.57 ± 0.07. nih.gov This highlights the cooperative action of the catalytic triad in facilitating the proton transfers necessary for peptide bond cleavage.
Application of Progress Curve Analysis and Non-Linear Regression Algorithms (e.g., DYNAFIT)
The study of the hydrolysis of the chromogenic substrate Z-D-Arg-Gly-Arg-pNA · 2HCl, particularly when catalyzed by serine proteases such as Factor Xa, has been significantly advanced by the application of progress curve analysis. This modern kinetic method offers substantial advantages over the traditional initial rate approach. Instead of measuring the initial velocity of the reaction at various substrate concentrations, progress curve analysis involves monitoring the entire time course of the reaction, from initiation to completion. This approach is information-rich, allowing for the determination of multiple kinetic parameters from a single experiment, thereby conserving valuable reagents. acs.org
A key tool in the successful application of progress curve analysis is the use of sophisticated non-linear regression software, such as DYNAFIT. acs.orgplos.org This software is capable of fitting complex kinetic models to the extensive data points generated during a progress curve experiment. For the hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl, researchers have utilized DYNAFIT to fit a three-step consecutive reaction mechanism. acs.orgnih.gov This allows for the elucidation of individual elementary rate constants, providing a more detailed mechanistic understanding than what is possible with the simple Michaelis-Menten model. acs.org
Furthermore, the kinetic parameters derived from progress curve analysis using DYNAFIT have shown good agreement with those obtained through other methods, validating the robustness of this analytical strategy. acs.org The detailed insights gained from these advanced kinetic investigations are crucial for understanding the precise mechanism of enzyme action and for the development of specific inhibitors.
Research employing progress curve analysis and DYNAFIT software for the Factor Xa-catalyzed hydrolysis of Z-D-Arg-Gly-Arg-pNA · 2HCl has yielded specific kinetic parameters. The data below is representative of findings from such studies, which were conducted at pH 8.4 and 25.0 ± 0.1 °C. acs.orgnih.gov
| Parameter | Value | Method |
|---|---|---|
| kcat | 276 ± 19 s⁻¹ | Calculated from elementary rate constants (DYNAFIT) |
| kcat/Km | (3.9 ± 0.02) x 10⁵ M⁻¹s⁻¹ | Calculated from elementary rate constants (DYNAFIT) |
| kcat | 247.0 ± 6.2 s⁻¹ | Integrated Michaelis-Menten Equation |
| Km | 7.08 x 10⁻⁴ M | Calculated from kcat and kcat/Km (DYNAFIT) |
The data presented in the table highlights the close agreement between the kinetic constants determined by fitting the progress curves to a complex, multi-step model using DYNAFIT and those obtained by fitting the data to the simpler integrated Michaelis-Menten equation. acs.orgnih.gov This consistency underscores the reliability of progress curve analysis for obtaining accurate and detailed kinetic information. The ability to resolve individual rate constants provides a deeper understanding of the catalytic mechanism of Factor Xa on this specific substrate. acs.org
Applications of Z D Arg Gly Arg Pna · 2hcl in Coagulation and Protease Research
Quantitative Assessment of Factor Xa Activity in Biological Systems
The ability to accurately measure Factor Xa (FXa) activity is fundamental to understanding coagulation dynamics and developing anticoagulant therapies. Z-D-Arg-Gly-Arg-pNA · 2HCl serves as a highly specific substrate for this purpose in both purified systems and complex biological matrices like plasma. nih.gov
In purified, cell-free systems, Z-D-Arg-Gly-Arg-pNA · 2HCl allows for the detailed characterization of FXa enzymatic kinetics and the screening of potential inhibitors. Research studies utilize this substrate to determine key kinetic parameters and inhibition constants.
In a typical in vitro assay, a known concentration of purified human or bovine FXa is incubated with the substrate in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.5-8.4) and temperature (37°C). nih.govkc-usercontent.com The resulting change in absorbance over time provides a measure of the initial reaction velocity. For instance, in studies evaluating FXa inhibitors, a final FXa concentration of 1 nM and a substrate concentration of 400 µM have been used effectively. nih.gov The activity of human Factor Xa with this substrate has been reported to be approximately 4.4 µkat/µg. nih.gov
These assays are crucial for the preclinical evaluation of new anticoagulant drugs. By measuring the residual FXa activity in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium inhibition constant (Ki). nih.govnih.gov
| Parameter | Value/Condition | Source |
| Enzyme | Purified Human Factor Xa | nih.gov |
| Substrate | Z-D-Arg-Gly-Arg-pNA · 2HCl (S-2765) | nih.gov |
| Typical Enzyme Concentration | 1 nM | nih.gov |
| Typical Substrate Concentration | 400 µM | nih.gov |
| Buffer | 50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.5 | nih.gov |
| Temperature | 37°C | nih.gov |
| Detection Wavelength | 405 nm | nih.gov |
Measuring FXa activity directly in plasma is essential for clinical diagnostics and monitoring anticoagulant therapy. Z-D-Arg-Gly-Arg-pNA · 2HCl is employed in chromogenic assays to determine the FXa generation potential or the total Factor X level in citrated human plasma. researchgate.net
The assay is typically performed in a two-stage process. In the first stage, the inactive Factor X present in the plasma sample is converted to active FXa using a specific activator, most commonly Russell's Viper Venom (RVV). nih.govresearchgate.net In the second stage, the chromogenic substrate Z-D-Arg-Gly-Arg-pNA · 2HCl is added. The amount of pNA released by the newly generated FXa is then measured, which is proportional to the initial Factor X concentration in the plasma sample. nih.gov This method allows for the quantification of Factor X levels, which are typically around 8 mg/L in normal human plasma. nih.gov
| Step | Procedure | Purpose | Source |
| 1. Activation | Incubate plasma sample with Russell's Viper Venom (RVV) and CaCl₂. | To specifically activate endogenous Factor X to Factor Xa. | nih.govresearchgate.net |
| 2. Measurement | Add Z-D-Arg-Gly-Arg-pNA · 2HCl to the reaction mixture. | The generated FXa cleaves the substrate, releasing p-nitroanilide (pNA). | researchgate.net |
| 3. Quantification | Monitor the rate of change in absorbance at 405 nm. | The rate of pNA release is proportional to the Factor X activity in the plasma. | nih.govresearchgate.net |
Evaluation of Anticoagulant Efficacy and Mechanism of Action
Z-D-Arg-Gly-Arg-pNA · 2HCl is a cornerstone of assays designed to evaluate the effectiveness and mechanisms of various anticoagulants that target Factor Xa.
Chromogenic anti-Xa assays are the standard method for monitoring the anticoagulant effects of both unfractionated heparin (UFH) and low molecular weight heparins (LMWH). diapharma.com These assays utilize Z-D-Arg-Gly-Arg-pNA · 2HCl to measure heparin's ability to catalyze the inhibition of FXa by antithrombin (AT). diapharma.comsynnovis.co.uk
The principle involves incubating a plasma sample containing heparin with a known excess amount of FXa and antithrombin. The heparin in the sample potentiates the formation of an irreversible AT-FXa complex, thus neutralizing a portion of the added FXa. The remaining, uninhibited FXa then cleaves the Z-D-Arg-Gly-Arg-pNA · 2HCl substrate. The resulting color intensity is inversely proportional to the heparin concentration in the sample. synnovis.co.uk This assay is highly specific and is less affected by patient-specific variables than traditional clotting assays like the aPTT, especially for LMWH. ccjm.org
| Heparin Type | Typical Therapeutic Range (Anti-Xa Units/mL) | Monitoring Indication | Source |
| Unfractionated Heparin (UFH) | 0.3 - 0.7 IU/mL | Indicated for therapeutic doses due to less predictable response. | ccjm.orgmedscape.com |
| Low Molecular Weight Heparin (LMWH) | 0.5 - 1.2 IU/mL (peak) | Indicated in specific populations (e.g., renal dysfunction, obesity, pregnancy). | medscape.com |
Antithrombin (AT) is the primary physiological inhibitor of FXa, and its activity is crucial for preventing thrombosis. nih.gov Functional assays for AT in plasma widely employ Z-D-Arg-Gly-Arg-pNA · 2HCl to provide a quantitative measure of its inhibitory capacity. kc-usercontent.comthieme-connect.de
These automated chromogenic assays are based on FXa inactivation. A plasma sample is incubated with an excess of heparin to fully potentiate the patient's endogenous AT. thieme-connect.de A known quantity of FXa is then added, and the AT-heparin complexes inhibit it. The residual FXa activity is measured by the rate of cleavage of Z-D-Arg-Gly-Arg-pNA · 2HCl. kc-usercontent.comthieme-connect.de The amount of pNA released is inversely proportional to the functional AT level in the plasma. thieme-connect.de A key advantage of using an FXa-based assay with this substrate is its specificity for antithrombin, as it is not influenced by Heparin Cofactor II, another serine protease inhibitor that can interfere with thrombin-based assays. thieme-connect.denih.gov This specificity makes it a reliable method for diagnosing both quantitative (Type I) and qualitative (Type II) antithrombin deficiencies. nih.govnih.gov
| Assay Component | Description | Role in Assay | Source |
| Patient Plasma | Source of Antithrombin (AT) | The analyte being measured. | thieme-connect.de |
| Heparin (excess) | Anticoagulant | Potentiates the inhibitory activity of AT against FXa. | thieme-connect.de |
| Factor Xa (excess) | Serine Protease | The target enzyme for inhibition by the AT-heparin complex. | thieme-connect.de |
| Z-D-Arg-Gly-Arg-pNA · 2HCl | Chromogenic Substrate | Measures the activity of residual, uninhibited FXa. | thieme-connect.de |
Tissue Factor Pathway Inhibitor (TFPI) is another key physiological regulator of coagulation, exerting its effect in part by directly inhibiting FXa. coachrom.com Recent research has uncovered a critical cooperative relationship between TFPI and its cofactor, Protein S. Assays using Z-D-Arg-Gly-Arg-pNA · 2HCl have been instrumental in elucidating this mechanism. nih.govpnas.org
Studies have demonstrated that Protein S significantly enhances the anticoagulant function of full-length TFPI. pnas.org Detailed kinetic analyses, where residual FXa activity was measured using its chromogenic substrate, revealed that Protein S dramatically increases the rate of FXa inhibition by TFPI. This enhancement is caused by a significant change in the binding affinity between TFPI and FXa. pnas.org
A pivotal study showed that in the absence of Protein S, the inhibition constant (Ki) of the FXa/TFPI complex was 4.4 nM. However, in the presence of Protein S, this Ki was reduced 10-fold to 0.5 nM. nih.govpnas.org This finding, discovered through assays reliant on substrates like Z-D-Arg-Gly-Arg-pNA · 2HCl, demonstrates that Protein S makes TFPI a much more efficient inhibitor of FXa at physiological concentrations, highlighting a crucial, synergistic mechanism in the regulation of the extrinsic coagulation pathway. nih.govpnas.org
| Condition | Inhibition Constant (Ki) of FXa/TFPI Complex | Fold Enhancement | Source |
| In the absence of Protein S | 4.4 nM | - | nih.govpnas.org |
| In the presence of Protein S | 0.5 nM | 10-fold | nih.govpnas.org |
High-Throughput Screening for Novel Protease Inhibitors
The specificity of Z-D-Arg-Gly-Arg-pNA · 2HCl for Factor Xa makes it an ideal reagent for high-throughput screening (HTS) campaigns aimed at discovering new anticoagulant drugs. By measuring the reduction in the rate of pNA release in the presence of test compounds, researchers can efficiently identify and quantify the inhibitory potential of thousands of molecules against FXa.
Identification of Synthetic Compounds as FXa Inhibitors
In the search for new antithrombotic agents, Z-D-Arg-Gly-Arg-pNA · 2HCl is frequently employed in HTS to identify novel synthetic inhibitors of FXa. nih.gov Researchers use this substrate to measure the kinetics of FXa inhibition by various test substances. nih.gov For example, in studies aimed at developing new classes of inhibitors, this chromogenic substrate was used to evaluate compounds that combine fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole. mdpi.com This screening process allows for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50). In one such research effort, virtual screening of compound databases led to the experimental testing of promising molecules, resulting in the identification of a novel candidate compound that demonstrated FXa inhibition with an IC50 value of 0.7 μM. nih.gov
| Compound Class/Fragment | Target Enzyme(s) | Role of Z-D-Arg-Gly-Arg-pNA · 2HCl | Research Finding |
| Pyrrolo[3,2,1-ij]quinolin-2-one and Thiazole Hybrids | Factor Xa, Factor XIa | Used as the specific chromogenic substrate to assay for Factor Xa inhibition. mdpi.com | Identified novel dual inhibitors of coagulation factors. mdpi.com |
| Aroylguanidine-based compounds | Factor Xa | Employed to determine the kinetics of Factor Xa inhibition by the synthetic compounds. nih.gov | Led to the discovery and design of a new inhibitor with an IC50 of 0.7 μM. nih.gov |
Screening of Natural Product Libraries for Anticoagulant Properties
Z-D-Arg-Gly-Arg-pNA · 2HCl is also instrumental in screening libraries of natural products for compounds with anticoagulant properties. The substrate is used to detect and quantify the inhibition of FXa or the activity of FXa-activating enzymes derived from natural sources such as fungi, bacteria, and animal venoms. This enables the discovery of novel bioactive molecules that could serve as leads for new therapeutic agents. For instance, the characterization of fibrinolytic enzymes from various mushrooms involves assessing their activity on coagulation factors, an activity that can be measured using this substrate. tandfonline.comresearchgate.netkoreascience.kr
Characterization of Proteases from Microbial and Animal Sources
The substrate Z-D-Arg-Gly-Arg-pNA · 2HCl is a key reagent for identifying and characterizing the enzymatic properties of novel proteases from a wide range of biological sources. Its ability to specifically measure FXa or FXa-like activity helps elucidate the function of newly discovered enzymes.
Fibrinolytic Enzymes from Fungi (e.g., Aspergillus ochraceus, Hericium erinaceum)
Researchers have successfully used Z-D-Arg-Gly-Arg-pNA · 2HCl to study fibrinolytic and coagulation-modulating enzymes from various fungi.
Aspergillus ochraceus : A protease produced by the soil micromycete Aspergillus ochraceus has been shown to possess FXa-activating capabilities. nih.govmdpi.comnih.gov The activity was confirmed and quantified by observing the hydrolysis of Z-D-Arg-Gly-Arg-pNA in coupled reactions with human blood plasma. nih.govnih.gov Interestingly, the study found that the protease could activate Factor X even in the absence of calcium ions, a characteristic that distinguishes it from some other activators. mdpi.comnih.gov
Hericium erinaceum : A novel bi-functional fibrinolytic metalloprotease, named herinase, was purified from the medicinal mushroom Hericium erinaceum. nih.gov While characterization showed herinase had the highest specificity for substrates of tissue plasminogen activator (t-PA) and plasmin, its broad substrate profile was investigated using a panel of chromogenic substrates, including those for FXa, to fully understand its enzymatic nature. nih.gov This demonstrates the substrate's role in the comprehensive characterization of novel enzymes.
| Fungal Source | Enzyme Name/Type | Molecular Mass | Key Finding with Z-D-Arg-Gly-Arg-pNA · 2HCl |
| Aspergillus ochraceus | Fibrinolytic Protease (PAPC) | ~28-33 kDa | The enzyme activates Factor X, an activity measured by the hydrolysis of Z-D-Arg-Gly-Arg-pNA. nih.govmdpi.comnih.gov |
| Hericium erinaceum | Herinase (Metalloprotease) | 51 kDa | Used in a panel of substrates to determine the enzyme's specificity profile. nih.gov |
| Cordyceps militaris | Fibrinolytic Enzyme (Serine Protease) | 52 kDa | The enzyme showed no activity towards the FXa substrate Z-D-Arg-Gly-Arg-pNA, helping to define it as a chymotrypsin-like enzyme. koreascience.kr |
| Flammulina velutipes | FVP-I (Metalloprotease) | 37 kDa | The enzyme exhibited low specificity for the FXa substrate, contributing to its identification as a chymotrypsin-like metalloprotease. tandfonline.com |
Proteolytic Components from Venoms (e.g., Tick venom, Snake venoms)
Animal venoms are a rich source of proteases that actively interfere with the blood coagulation system, and Z-D-Arg-Gly-Arg-pNA · 2HCl is a valuable tool for studying these components.
Snake Venoms : Many snake venoms contain proteins that either activate or inhibit coagulation factors. researchgate.net For example, Daboxin P, a phospholipase A2 enzyme from the venom of the Indian Daboia russelii russelii, exhibits strong anticoagulant activity. nih.gov Studies using Z-D-Arg-Gly-Arg-pNA (S-2765) demonstrated that Daboxin P does not directly inhibit the catalytic activity of serine proteases like FXa but instead inhibits the activation of Factor X to Factor Xa. nih.gov Furthermore, proteases from other snake venoms, which possess the ability to activate proenzymes like protein C and factor X, are often characterized using this substrate. researchgate.net
Development of Automated Assays for Coagulation Diagnostics
The reliability and specificity of Z-D-Arg-Gly-Arg-pNA · 2HCl have led to its incorporation into automated diagnostic assays for clinical laboratories. fda.gov These assays provide quantitative measurements of specific components of the coagulation system, aiding in the diagnosis of hemostatic disorders.
A prominent application is in chromogenic assays for determining Antithrombin (AT) activity. fda.govdiapharma.com In these tests, a patient's plasma is incubated with a known excess amount of Factor Xa and heparin. diapharma.com Antithrombin in the plasma forms an inactive complex with FXa. The remaining, unbound FXa activity is then measured by adding the chromogenic substrate Z-D-Arg-Gly-Arg-pNA · 2HCl (or S-2765/S-2772). nih.govdiapharma.com The amount of p-nitroaniline released is inversely proportional to the antithrombin activity in the plasma sample. diapharma.com This principle has been adapted for use on a wide range of fully automated coagulation analyzers, providing rapid and accurate results for clinicians. fda.govdiapharma.com
| Diagnostic Assay | Analyte | Principle | Role of Z-D-Arg-Gly-Arg-pNA · 2HCl |
| Coagpia AT Reagent | Antithrombin (AT) | Chromogenic heparin cofactor assay. fda.govdiapharma.com | Measures residual Factor Xa activity; the colorimetric signal is inversely proportional to AT activity. fda.govdiapharma.com |
| HemosIL Liquid Antithrombin | Antithrombin (AT) | Automated chromogenic assay based on Factor Xa inactivation. fda.gov | Used as the chromogenic substrate to quantify unbound Factor Xa. fda.gov |
| COAMATIC Antithrombin | Antithrombin (AT) | Chromogenic heparin cofactor assay. nih.govdiapharma.com | S-2765 is hydrolyzed by residual FXa to release pNA, allowing for quantification of AT levels. nih.gov |
Future Perspectives and Methodological Advancements in Z D Arg Gly Arg Pna · 2hcl Research
Strategies for Enhancing Substrate Sensitivity and Specificity
While Z-D-Arg-Gly-Arg-pNA · 2HCl offers high specificity for certain proteases, ongoing research seeks to further refine its sensitivity and selectivity. nih.gov One promising approach involves the substitution of the p-nitroanilide (pNA) chromophore with fluorogenic groups. Fluorogenic substrates can offer a significant enhancement in sensitivity, with some studies demonstrating a two- to five-fold increase in the limit of detection compared to their chromogenic counterparts. nih.gov This heightened sensitivity is attributed to the higher quantum yield of fluorescent products and lower background interference. nih.gov
Another strategy to improve specificity involves the modification of the peptide sequence. By systematically altering the amino acid residues, it is possible to fine-tune the substrate's affinity for a target enzyme while reducing its recognition by off-target proteases. nih.govduke.edu This can be guided by structure-activity relationship studies and computational modeling to predict optimal peptide sequences. frontiersin.org Furthermore, the incorporation of unnatural amino acids or peptide backbone modifications can introduce novel binding interactions and increase resistance to non-specific degradation, thereby enhancing both specificity and stability. rsc.org
Integration with Complementary Spectroscopic Techniques
The integration of Z-D-Arg-Gly-Arg-pNA · 2HCl with advanced spectroscopic techniques holds the potential to overcome limitations of traditional absorbance-based measurements and provide deeper insights into enzyme kinetics. Förster Resonance Energy Transfer (FRET) is a powerful tool for studying molecular interactions. wikipedia.org A FRET-based assay could be designed by labeling the Z-D-Arg-Gly-Arg peptide with a donor fluorophore and a quencher molecule. In the intact substrate, the quencher would suppress the donor's fluorescence. Upon enzymatic cleavage, the donor and quencher are separated, leading to a measurable increase in fluorescence. wikipedia.orgnih.gov This method offers high sensitivity and allows for real-time monitoring of enzymatic activity. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is another promising technique that can provide detailed molecular information and has the potential for highly sensitive detection. nih.govspectroscopyonline.com By immobilizing Z-D-Arg-Gly-Arg-pNA · 2HCl on a SERS-active substrate, it may be possible to monitor the enzymatic cleavage reaction by observing changes in the Raman vibrational signatures of the substrate and the pNA product. researchgate.net SERS offers the advantage of providing a molecular fingerprint, which could be used for multiplexed detection of different protease activities simultaneously. spectroscopyonline.com
The use of quantum dots (QDs) as energy donors in FRET-based assays is also a burgeoning area of research. nih.govsemanticscholar.org QDs possess unique photophysical properties, including high photostability and tunable emission spectra, making them excellent probes for long-term and multiplexed protease assays. nih.govacs.org A QD conjugated to the Z-D-Arg-Gly-Arg peptide could act as a donor to a suitable acceptor, with enzymatic cleavage disrupting the energy transfer process. acs.org
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational approaches are becoming increasingly integral to understanding enzyme-substrate interactions and guiding the design of novel and improved substrates.
Docking Simulations of Substrate-Enzyme Complexes
Molecular docking simulations can provide valuable insights into the binding mode of Z-D-Arg-Gly-Arg-pNA · 2HCl within the active site of its target proteases, such as Factor Xa. These simulations can predict the key amino acid residues involved in substrate recognition and binding, as well as the conformational changes that occur upon complex formation. By understanding these interactions at an atomic level, researchers can identify potential modifications to the substrate that could enhance its binding affinity and specificity.
Rational Design of Modified Chromogenic Substrates
Building on the insights from docking simulations, computational methods can be employed for the rational design of modified chromogenic substrates with improved properties. nih.gov For example, in silico mutagenesis studies can predict the effect of amino acid substitutions in the peptide sequence on the binding energy and specificity. frontiersin.org Furthermore, computational tools can be used to design novel chromogenic or fluorogenic leaving groups with optimized spectral properties for enhanced detection sensitivity. bakerlab.orgnih.gov This rational design approach can significantly reduce the experimental effort required to develop next-generation protease substrates. plos.org
Translational Research Applications and Potential for Clinical Diagnostics
Chromogenic assays utilizing substrates like Z-D-Arg-Gly-Arg-pNA · 2HCl are already established in clinical laboratories for monitoring anticoagulant therapy. ohsu.edunih.gov Future translational research will likely focus on expanding the diagnostic utility of this substrate. For instance, highly sensitive assays based on modified versions of Z-D-Arg-Gly-Arg-pNA · 2HCl could be developed for the early detection of diseases associated with aberrant serine protease activity.
The development of point-of-care tests is another important area of translational research. Integrating Z-D-Arg-Gly-Arg-pNA · 2HCl into microfluidic devices or paper-based assays could enable rapid and cost-effective monitoring of coagulation status in various clinical settings. Furthermore, the substrate could be adapted for use in high-throughput screening platforms for the discovery of novel protease inhibitors with therapeutic potential.
| Potential Clinical Application | Assay Type | Advantage |
| Monitoring Anticoagulant Therapy | Chromogenic Assay | Established method for drugs like heparin and oral Factor Xa inhibitors. oup.com |
| Early Disease Diagnosis | Highly Sensitive Fluorogenic Assay | Detection of subtle changes in protease activity associated with disease onset. |
| Point-of-Care Testing | Microfluidic/Paper-Based Assay | Rapid and accessible monitoring of coagulation status. |
| Drug Discovery | High-Throughput Screening | Identification of novel serine protease inhibitors. |
Broader Implications for Understanding Serine Protease Catalysis and Regulation
The study of Z-D-Arg-Gly-Arg-pNA · 2HCl and its interactions with serine proteases has broader implications for our fundamental understanding of enzyme catalysis and regulation. Kinetic studies using this substrate can provide valuable data on the catalytic mechanism, including the roles of specific active site residues. nih.govresearchgate.net
Furthermore, this substrate can be used as a tool to investigate the allosteric regulation of serine proteases. rsc.orgnih.gov Allosteric modulators can bind to a site distinct from the active site and influence the enzyme's catalytic activity. nih.gov By monitoring the cleavage of Z-D-Arg-Gly-Arg-pNA · 2HCl in the presence of potential allosteric regulators, researchers can identify and characterize these important regulatory molecules. slu.edu A deeper understanding of allosteric regulation can open up new avenues for the development of highly specific and targeted therapeutics.
Q & A
Q. How is Z-D-Arg-Gly-Arg-pNA·2HCl employed in Factor Xa activity assays?
Z-D-Arg-Gly-Arg-pNA·2HCl serves as a chromogenic substrate for Factor Xa. Upon hydrolysis, it releases para-nitroaniline (pNA), which is quantified spectrophotometrically at 405 nm. Standard protocols involve Tris-HCl buffer (pH 7.4, 37°C) with substrate concentrations of 30 mM. This method is favored for its high sensitivity and specificity in coagulation studies .
Q. What validation steps ensure specificity of Z-D-Arg-Gly-Arg-pNA·2HCl for Factor Xa over other proteases?
Researchers must pre-test the substrate with enzymes like thrombin or plasmin and include inhibitors (e.g., antithrombin III for Factor Xa). Negative controls (enzyme-free reactions) and parallel assays with alternative substrates (e.g., S-2238 for thrombin) confirm specificity .
Q. What are the standard protocols for preparing and storing Z-D-Arg-Gly-Arg-pNA·2HCl solutions?
Dissolve the substrate in Tris-HCl buffer (pH 7.4) to avoid degradation. Store lyophilized powder in a desiccator at -20°C. Avoid exposure to strong acids/bases, and ensure solutions are used within 24 hours to prevent hydrolysis .
Q. How does the structural configuration of Z-D-Arg-Gly-Arg-pNA·2HCl enhance its specificity for Factor Xa?
The D-arginine residue at the N-terminal prevents nonspecific cleavage by L-specific proteases. The benzyloxycarbonyl (Z) group stabilizes binding to Factor Xa’s active site, while the pNA group enables spectrophotometric detection .
Q. What are the limitations of using chromogenic substrates like Z-D-Arg-Gly-Arg-pNA·2HCl in coagulation studies?
Interference from hemolyzed or icteric plasma samples (due to bilirubin absorbance at 405 nm) can skew results. Pre-treatment steps (e.g., centrifugation) and blank corrections are essential .
Advanced Research Questions
Q. What experimental considerations are critical when using Z-D-Arg-Gly-Arg-pNA·2HCl in kinetic studies of Factor Xa?
Buffer composition significantly impacts kinetic parameters. For example, deuterated buffers alter rate constants (e.g., k2 and k3), with fractionation factors of 0.70 ± 0.05 and 0.32 ± 0.03, respectively. Substrate purity (>95%) must be verified via HPLC to avoid side reactions .
Q. How can researchers resolve discrepancies in reported kinetic parameters for Factor Xa using this substrate?
Standardize buffer ionic strength, pH, and temperature across experiments. Use internal controls (e.g., recombinant Factor Xa) and validate substrate purity via mass spectrometry. Reproduce assays in triplicate to assess variability .
Q. What synthetic challenges exist in producing high-purity Z-D-Arg-Gly-Arg-pNA·2HCl?
Key challenges include optimizing recrystallization solvents (e.g., ethanol/water mixtures) and silica gel chromatography to remove diastereomers. Mass spectrometry is required to confirm structural integrity, as impurities >5% can distort kinetic data .
Q. How can isotopic substitution (e.g., deuterated buffers) impact the interpretation of enzymatic kinetics with this substrate?
Deuterium reduces proton mobility, slowing rate-limiting steps like acylation. Researchers must report fractionation factors and adjust kinetic models to account for isotope effects, particularly in comparative studies .
Q. What methodological approaches are used to analyze hydrolysis products of Z-D-Arg-Gly-Arg-pNA·2HCl beyond spectrophotometry?
High-performance liquid chromatography (HPLC) quantifies pNA and residual substrate, while stopped-flow techniques capture transient intermediates. Kinetic modeling software (e.g., DYNAFIT) fits data to Michaelis-Menten or ping-pong mechanisms .
Contradictions and Future Directions
- Discrepancy Note : While describes thrombin activity assays, S-2765 (Z-D-Arg-Gly-Arg-pNA·2HCl) is primarily validated for Factor Xa. Researchers should verify enzyme specificity using inhibitors and orthogonal assays .
- Future Research : Investigate off-target interactions (e.g., with 5-HT1A receptors) and optimize synthesis for scalable production. Explore applications in novel coagulation pathways or as a probe for protease inhibitor screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
